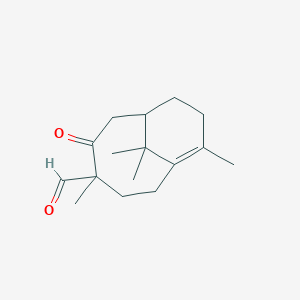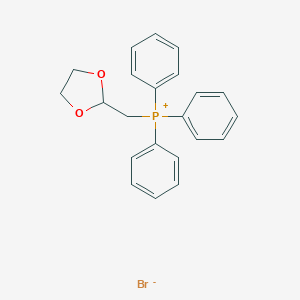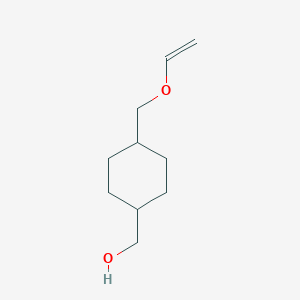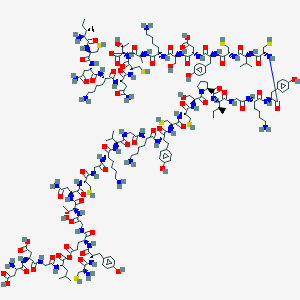
Group 5 allergens, Ambrosia
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Group 5 allergens are a class of proteins that are commonly found in pollen grains of various plants. One of the most well-known examples of Group 5 allergens is Ambrosia, which is commonly known as ragweed. Ambrosia is a major cause of seasonal allergies in many parts of the world, particularly in North America.
作用機序
Ambrosia pollen grains contain a variety of proteins, including Group 5 allergens. These proteins are capable of triggering an immune response in individuals who are allergic to them. When Ambrosia pollen grains are inhaled, the Group 5 allergens bind to specific receptors on the surface of immune cells, triggering the release of histamine and other inflammatory molecules. This leads to the symptoms of seasonal allergies.
生化学的および生理学的効果
The biochemical and physiological effects of Ambrosia pollen grains have been extensively studied. In addition to triggering an immune response, Ambrosia pollen grains have been shown to cause oxidative stress and inflammation in the respiratory tract. They can also damage the epithelial cells that line the respiratory tract, leading to increased susceptibility to infections.
実験室実験の利点と制限
Ambrosia pollen grains are a useful tool for studying the mechanisms of allergic reactions. They are easily obtained and can be used to induce allergic reactions in animal models. However, there are also limitations to using Ambrosia pollen grains in lab experiments. For example, the pollen grains may contain other proteins or contaminants that could confound the results of experiments.
将来の方向性
There are several future directions for research on Ambrosia and Group 5 allergens. One area of focus is the development of more effective treatments for seasonal allergies. This could involve the development of new drugs that target the Group 5 allergens specifically, or the use of immunotherapy to desensitize individuals to Ambrosia pollen. Another area of research is the identification of other plants that produce Group 5 allergens, as well as the development of diagnostic tools to identify individuals who are allergic to these proteins. Finally, there is a need for more research on the biochemical and physiological effects of Group 5 allergens, particularly with regard to their potential role in the development of respiratory diseases such as asthma.
合成法
Ambrosia is a plant that belongs to the family Asteraceae. It is an annual plant that grows up to 1-2 meters in height and produces small, green flowers. The synthesis of Ambrosia pollen grains occurs in the male flowers of the plant. The pollen grains are small, light, and easily carried by the wind, making them a major cause of seasonal allergies.
科学的研究の応用
Ambrosia has been extensively studied in the field of allergology. Its pollen grains are known to cause allergic reactions in many individuals, leading to symptoms such as sneezing, runny nose, and itchy eyes. Scientific research on Ambrosia has focused on understanding the mechanisms by which it causes these symptoms, as well as developing effective treatments for allergies.
特性
CAS番号 |
136882-65-0 |
|---|---|
製品名 |
Group 5 allergens, Ambrosia |
分子式 |
C179H280N48O60S8 |
分子量 |
4321 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChIキー |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
その他のCAS番号 |
136882-65-0 |
同義語 |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



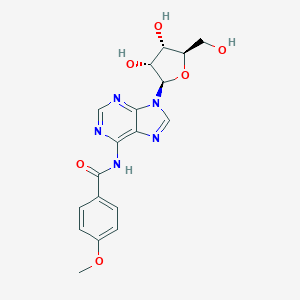
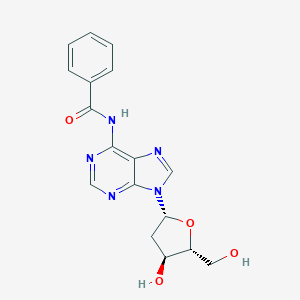
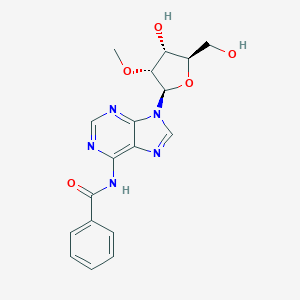
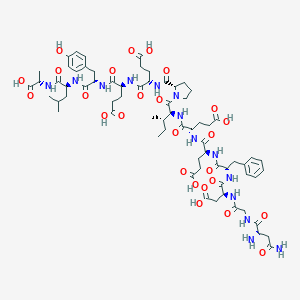

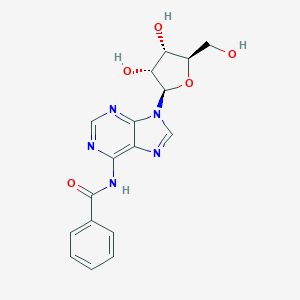
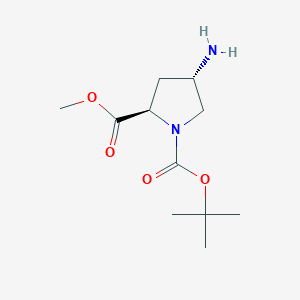
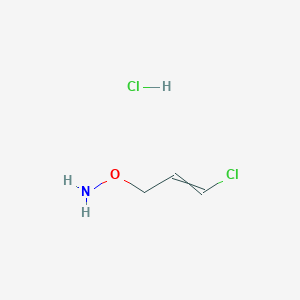
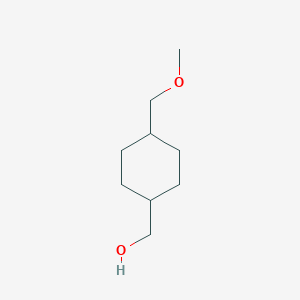

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
